molecular formula C26H20FN3OS B2758353 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-48-9

3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2758353
CAS No.: 2034555-48-9
M. Wt: 441.52
InChI Key: MGTQWRQXFNSOKU-UHFFFAOYSA-N
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Description

3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. The synthetic route may involve the use of palladium-catalyzed carbonylation reactions, as well as other organic transformations such as nucleophilic substitution and thiolation .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or other reactive sites within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one include other pyrrolo[3,2-d]pyrimidine derivatives and compounds with similar functional groups. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications. Examples of similar compounds include:

This compound’s uniqueness lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3OS/c27-22-14-8-7-13-20(22)17-32-26-29-23-21(19-11-5-2-6-12-19)15-28-24(23)25(31)30(26)16-18-9-3-1-4-10-18/h1-15,28H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQWRQXFNSOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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